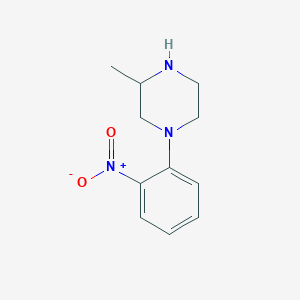

3-Methyl-1-(2-nitrophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-8-13(7-6-12-9)10-4-2-3-5-11(10)14(15)16/h2-5,9,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCKZYKOWUVIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385359 | |

| Record name | 3-methyl-1-(2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398470-53-6 | |

| Record name | 3-methyl-1-(2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Methyl 1 2 Nitrophenyl Piperazine

Established Synthetic Routes and Reaction Mechanisms

The primary and most established method for synthesizing 3-Methyl-1-(2-nitrophenyl)piperazine involves the direct N-arylation of 2-methylpiperazine (B152721). This approach is a subset of the broader class of reactions used for creating N-arylpiperazines, which are key structural motifs in many pharmaceutical agents. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

A common synthetic strategy involves the reaction of 2-methylpiperazine with an activated halobenzene, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284), in the presence of a base and a suitable solvent. For instance, a patented process describes the synthesis of the analogous compound, 1-methyl-4-(2-nitrophenyl)piperazine (B1362677), by reacting N-methylpiperazine with o-nitrochlorobenzene in dimethylformamide (DMF) with potassium carbonate as the base. The reaction mixture is heated to 120°C for 24 hours, yielding the product in high yield (90%). mdpi.com This general procedure is adaptable for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-methylpiperazine | o-Nitrochlorobenzene | DMF | K2CO3 | 120 | 24 | 90 | mdpi.com |

Cyclization Reactions of Diamine Derivatives for Piperazine (B1678402) Ring Formation

Another cyclization approach involves the reaction of an aniline (B41778) with a bis-(2-haloethyl)amine to construct the piperazine ring. google.com In the context of this compound, this would entail reacting 2-nitroaniline (B44862) with a suitably substituted bis-(2-haloethyl)amine derivative containing the methyl group at the appropriate position.

Alternative Synthetic Pathways and Precursor Chemistry

The synthesis of piperazine derivatives can also be achieved through other methods, such as the reduction of pyrazines or the dimerization of aziridines. However, these methods are generally less applicable for the specific synthesis of this compound due to the challenge of introducing the specific substitution pattern.

The chemistry of the precursors is critical. For the SNAr reaction, the choice of the leaving group on the nitrophenyl ring is important, with fluoride (B91410) often being more reactive than chloride. researchgate.net The synthesis of 2-methylpiperazine itself can be accomplished by various means, including the debenzylation of 1-benzyl-3-methylpiperazine (B130311) via catalytic hydrogenation. researchgate.net

Mechanistic Elucidation of Synthetic Transformations

Detailed Reaction Mechanism Studies and Intermediate Characterization

The SNAr reaction for the formation of 1-arylpiperazines proceeds through a well-established addition-elimination mechanism. The reaction is initiated by the nucleophilic attack of the secondary amine of 2-methylpiperazine on the carbon atom of the 2-nitrophenyl ring that bears the leaving group (e.g., fluorine or chlorine). This attack is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the resulting intermediate.

This intermediate, known as a Meisenheimer complex, is a resonance-stabilized carbanion. The negative charge is delocalized onto the nitro group, which is crucial for the feasibility of the reaction. The final step involves the elimination of the leaving group (e.g., fluoride or chloride ion), which restores the aromaticity of the ring and yields the final product, this compound. The reaction is typically base-catalyzed, with the base assisting in the deprotonation of the piperazine nitrogen, thereby increasing its nucleophilicity. chegg.com

Kinetic and Thermodynamic Aspects of Compound Formation

The rate of the SNAr reaction is influenced by several factors, including the nature of the leaving group, the solvent, and the strength of the nucleophile. The reaction generally follows second-order kinetics, being first order in both the aryl halide and the amine. The rate-determining step is typically the formation of the Meisenheimer complex.

Thermodynamic data for the synthesis of piperazine derivatives indicates that the reactions are generally exothermic. For the related system of CO2 capture by piperazine/2-methylpiperazine blends, the heat of absorption has been modeled, providing insights into the thermodynamics of amine reactions. nih.gov While specific kinetic and thermodynamic data for the synthesis of this compound are not widely published, the general principles of SNAr reactions suggest that the reaction is thermodynamically favorable.

Optimization Strategies for Synthetic Efficiency

Optimizing the synthesis of this compound primarily involves the careful selection of reaction conditions for the SNAr reaction.

Key parameters for optimization include:

Solvent: Polar aprotic solvents such as DMF, DMSO, and NMP are commonly used as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.

Base: The choice and concentration of the base are critical. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) and organic amines (e.g., triethylamine). The base should be strong enough to deprotonate the piperazine but not so strong as to cause side reactions.

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts. The optimal temperature is a balance between reaction rate and selectivity.

Reactant Stoichiometry: Using an excess of the piperazine nucleophile can help to drive the reaction to completion and minimize the formation of diarylated byproducts.

| Parameter | Options | Considerations |

|---|---|---|

| Solvent | DMF, DMSO, NMP, Acetonitrile | Polarity, boiling point, and ability to dissolve reactants and intermediates. |

| Base | K2CO3, Cs2CO3, Triethylamine, DIPEA | Strength, solubility, and potential for side reactions. |

| Temperature | Room temperature to >150°C | Balancing reaction rate with selectivity and stability of reactants/products. |

| Leaving Group | F, Cl, Br, I | Reactivity (F > Cl > Br > I) versus cost and availability of the starting material. |

Yield Enhancement and Selectivity Control in Synthesis

The primary route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, such as 1-chloro-2-nitrobenzene, with 2-methylpiperazine. The nitro group on the phenyl ring is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, making this reaction feasible.

A significant challenge in this synthesis is controlling selectivity. 2-Methylpiperazine is an unsymmetrical amine with two nitrogen atoms of differing reactivity. The nitrogen atom further from the methyl group (N4) is generally more nucleophilic due to less steric hindrance compared to the nitrogen adjacent to the methyl group (N1). This inherent difference typically favors the formation of the desired 1-aryl-3-methylpiperazine isomer. However, double arylation, where a second molecule of the aryl halide reacts with the remaining secondary amine of the piperazine ring, can occur as a side reaction.

To enhance the yield of the monosubstituted product and control selectivity, several strategies can be employed:

Molar Ratio of Reactants: Utilizing an excess of 2-methylpiperazine relative to the aryl halide can significantly suppress the formation of the diarylated byproduct. This ensures that the aryl halide is more likely to encounter an unreacted piperazine molecule rather than the already-formed product.

Reaction Temperature and Time: Careful optimization of the reaction temperature and duration is crucial. A patent for a similar synthesis of 1-methyl-4-(2-nitrophenyl)piperazine from o-nitrochlorobenzene and N-methylpiperazine reports a reaction temperature of 120 °C for 24 hours. google.com Lowering the temperature might slow down the reaction but could also improve selectivity by disfavoring the second, often more energy-intensive, arylation step.

Choice of Base: An appropriate base is often used to scavenge the hydrogen halide (e.g., HCl) formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate or sodium bicarbonate. google.com The strength and stoichiometry of the base can influence the reaction rate and selectivity.

| Parameter | Condition | Rationale |

| Reactants | 1-Chloro-2-nitrobenzene, 2-Methylpiperazine | Nucleophilic aromatic substitution |

| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent, facilitates SNAr |

| Base | Potassium Carbonate (K2CO3) | Scavenges HCl byproduct |

| Temperature | ~120 °C | Provides sufficient energy for reaction |

| Yield | Potentially high (e.g., ~90% for analogous reactions) google.com | Based on similar reported syntheses |

Catalytic Approaches in this compound Synthesis

While the SNAr reaction is a viable method, modern organic synthesis often turns to catalytic approaches to improve efficiency, yield, and substrate scope, especially when dealing with less reactive aryl halides. The most prominent catalytic method for forming C-N bonds is the Buchwald-Hartwig amination .

This palladium-catalyzed cross-coupling reaction provides a powerful alternative for the synthesis of N-arylpiperazines. The reaction typically involves an aryl halide or triflate, an amine, a base, and a palladium catalyst system composed of a palladium precursor and a specialized phosphine (B1218219) ligand.

For the synthesis of this compound, the Buchwald-Hartwig reaction would involve:

Aryl Halide: 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene.

Amine: 2-methylpiperazine.

Palladium Precursor: Common choices include Pd(OAc)2 or Pd2(dba)3.

Ligand: Bulky, electron-rich phosphine ligands are essential for the catalytic cycle. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)3), or biarylphosphine ligands like XPhos or SPhos.

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

The key advantage of the Buchwald-Hartwig amination is its ability to function under milder conditions than traditional SNAr reactions and its tolerance for a wider range of functional groups. This catalytic approach can lead to higher yields and better selectivity, minimizing the formation of byproducts.

Sustainable and Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Key areas for implementing green chemistry principles include:

Solvent Selection: Traditional syntheses of N-arylpiperazines often use polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). google.com These solvents are effective but have been identified as substances of very high concern due to their toxicity. Green chemistry encourages the use of safer alternatives. For piperazine synthesis, greener solvent options could include more benign polar aprotic solvents or even water, depending on the specific reaction conditions and catalyst system.

Catalysis: The use of catalysts, as discussed in the previous section, is a cornerstone of green chemistry. Catalytic reactions, such as the Buchwald-Hartwig amination, are preferred over stoichiometric reactions because they reduce waste by using small amounts of the catalyst to generate large quantities of the product. Furthermore, the development of highly active catalysts can lead to lower reaction temperatures and shorter reaction times, thus saving energy.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The SNAr and Buchwald-Hartwig reactions generally have good atom economy, especially when compared to multi-step synthetic sequences that may involve protecting groups.

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal. While the synthesis of this compound may require elevated temperatures, the use of highly efficient catalysts can help to lower the energy input required. google.com

Waste Reduction: Choosing synthetic pathways that minimize the formation of byproducts is a key goal. For instance, optimizing selectivity to avoid double arylation directly contributes to waste reduction.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Utilizing addition reactions like SNAr or catalytic coupling which have inherently high atom economy. |

| Less Hazardous Chemical Syntheses | Replacing hazardous solvents like DMF with greener alternatives. |

| Designing Safer Chemicals | The focus is on the synthesis, but the principles apply to the design of the final molecule's properties if it were a drug candidate. |

| Safer Solvents and Auxiliaries | Exploring the use of solvents like water or more benign organic solvents. |

| Design for Energy Efficiency | Employing highly active catalysts to lower reaction temperatures and times. |

| Use of Renewable Feedstocks | Not directly applicable in this specific synthesis but a broader goal in chemical manufacturing. |

| Reduce Derivatives | Avoiding the use of protecting groups on the piperazine ring where possible. |

| Catalysis | Employing palladium catalysts (Buchwald-Hartwig) for efficient C-N bond formation. |

| Design for Degradation | Not directly related to the synthesis process itself. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction parameters and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less toxic reagents and solvents. |

By considering these factors, the synthesis of this compound can be designed to be not only efficient and high-yielding but also more sustainable and environmentally responsible.

Advanced Structural and Conformational Analysis of 3 Methyl 1 2 Nitrophenyl Piperazine

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for probing the intricate structural details of organic molecules in both solution and the solid state. These techniques provide a wealth of information regarding stereochemistry, conformation, and functional group characteristics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, is paramount for the complete assignment of proton (¹H) and carbon (¹³C) signals and for deducing the conformational preferences of 3-Methyl-1-(2-nitrophenyl)piperazine in solution. While specific experimental data for this derivative is not widely published, a detailed analysis can be extrapolated from its parent compound, 1-(2-nitrophenyl)piperazine (B181537), and the expected effects of the 3-methyl substituent.

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. In this compound, the methyl group can exist in either an axial or equatorial position, leading to two possible chair conformers that can interconvert. The equatorial position is generally favored to reduce 1,3-diaxial interactions.

¹H and ¹³C NMR Spectral Predictions: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl group, the protons of the piperazine ring, and the methyl group protons. The introduction of the methyl group at C3 renders the protons on the adjacent methylene (B1212753) carbons (C2 and C5) diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct multiplets.

2D NMR techniques such as COSY (Correlation Spectroscopy) would be crucial to identify proton-proton coupling networks, for instance, between the methyl protons and the H3 proton, and between the various protons of the piperazine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would allow for the unambiguous assignment of the ¹³C signals by correlating them to their attached protons. Solid-state NMR could provide further insights into the molecular structure and packing in the crystalline form, where conformational freedom is restricted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data for 1-(2-nitrophenyl)piperazine and known substituent effects)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Nitrophenyl Ring | |||

| C1' | - | ~148.0 | Attached to piperazine nitrogen |

| C2' | - | ~135.0 | Attached to nitro group |

| C3' | ~7.80 (dd) | ~124.0 | |

| C4' | ~7.20 (td) | ~126.0 | |

| C5' | ~7.60 (td) | ~120.0 | |

| C6' | ~7.90 (dd) | ~133.0 | |

| Piperazine Ring | |||

| C2 | ~3.2 (m) | ~52.0 | Diastereotopic protons |

| C3 | ~3.0 (m) | ~54.0 | Chiral center |

| C5 | ~3.1 (m) | ~49.0 | Diastereotopic protons |

| C6 | ~3.3 (m) | ~50.0 | |

| Methyl Group | |||

| CH₃ | ~1.1 (d) | ~15.0 | Coupled to H3 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Details

The nitro group (NO₂) exhibits strong and easily identifiable stretching vibrations. The asymmetric stretching typically appears in the range of 1500-1550 cm⁻¹, while the symmetric stretching is observed around 1330-1370 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the aliphatic amine of the piperazine ring are also key features. The piperazine ring itself has a series of characteristic C-H and C-C stretching and bending vibrations. The introduction of the methyl group will add specific C-H stretching and bending modes to the spectrum.

Table 2: Key Vibrational Frequencies for this compound (Based on data for 1-(2-nitrophenyl)piperazine)

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (if protonated) | 3200-3400 | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch (Piperazine & Methyl) | 2800-3000 | 2800-3000 |

| Asymmetric NO₂ Stretch | ~1520 | ~1520 |

| Symmetric NO₂ Stretch | ~1350 | ~1350 |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |

| C-N Stretch (Aromatic) | 1250-1350 | 1250-1350 |

| C-N Stretch (Aliphatic) | 1020-1250 | 1020-1250 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

Due to the presence of a chiral center at the C3 position, this compound is an optically active compound. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of the stereocenter.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms around the chiral center. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for the R and S enantiomers, the absolute configuration can be assigned with a high degree of confidence. ORD, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information on its bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions within the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as salts of 1-(4-nitrophenyl)piperazine (B103982), can provide expected values for its geometric parameters. In the solid state, the piperazine ring is expected to adopt a chair conformation. The nitrophenyl group's orientation relative to the piperazine ring will be defined by a key torsion angle.

Table 3: Expected Bond Lengths and Angles for this compound (Based on crystallographic data of related nitrophenylpiperazine salts)

| Bond/Angle | Expected Value |

| Bond Lengths (Å) | |

| C-N (Aromatic) | ~1.38 Å |

| C-N (Piperazine) | ~1.46 Å |

| N-O (Nitro) | ~1.22 Å |

| C-C (Aromatic) | ~1.39 Å |

| C-C (Piperazine) | ~1.52 Å |

| C-H | ~0.95 - 1.00 Å |

| **Bond Angles (°) ** | |

| C-N-C (Piperazine) | ~111° |

| C-C-N (Aromatic-Piperazine) | ~120° |

| O-N-O (Nitro) | ~124° |

| C-N-C (Aromatic-Piperazine) | ~120° |

Gas-Phase Structural Elucidation (e.g., Electron Diffraction, Microwave Spectroscopy)

However, valuable structural insights can be gleaned from studies on its constituent fragments, namely piperazine and substituted nitrobenzenes. Gas electron diffraction studies on piperazine have established its preference for a chair conformation in the gas phase. amanote.com For the 2-nitrophenyl moiety, while specific gas-phase data for this exact fragment attached to a piperazine ring is absent, studies on related nitrobenzene (B124822) compounds provide critical information. For example, the rotational barrier of the nitro group in nitrobenzene is influenced by electronic effects, and the C-N bond length can be affected by substitution on the phenyl ring. rsc.orgresearchgate.net Similarly, microwave spectroscopy has been employed to determine the rotational barriers and structural parameters of molecules like 2-methyl-2-nitropropane (B1294617), which provides some indication of the steric influence of alkyl groups near a nitro group. rsc.org

To approximate the gas-phase structure of this compound, one would typically rely on computational modeling, benchmarked against experimental data from these simpler, related molecules. Such an approach would predict the bond lengths, bond angles, and dihedral angles of the most stable conformers.

Table 1: Representative Gas-Phase Structural Data of Related Molecules

| Molecule | Method | Key Structural Parameter | Value |

| Piperazine | GED | C-N bond length | 1.467 Å |

| C-C bond length | 1.540 Å | ||

| C-N-C angle | 109.6° | ||

| 2-Methyl-2-nitropropane | Microwave Spectroscopy | C-N bond length | 1.53 ± 0.02 Å |

This table presents illustrative data from foundational molecules to infer the likely structural parameters of this compound. The data for piperazine is from gas electron diffraction, and the data for 2-methyl-2-nitropropane is from microwave spectroscopy. amanote.comrsc.org

Conformational Dynamics and Isomerism

The conformational landscape of this compound is primarily defined by the puckering of the piperazine ring and the rotational barriers of its substituents.

The piperazine ring predominantly adopts a chair conformation. ias.ac.in However, this chair is not static and undergoes a dynamic process of ring inversion, where one chair conformation converts into another. This process involves passing through higher-energy twist-boat and boat conformations. The energy barrier for this ring inversion is a key parameter in understanding the molecule's flexibility. For N-substituted piperazines, these barriers can be influenced by the nature of the substituents. rsc.org

In the case of this compound, the methyl group at the 3-position and the nitrophenyl group at the 1-position will have a significant impact on the conformational equilibrium. The methyl group can exist in either an axial or equatorial position. Generally, for monosubstituted cyclohexanes and related heterocycles, the equatorial position is favored to minimize steric strain. Studies on 2-substituted piperazines have shown a preference for the axial conformation in some cases, a preference that can be influenced by the nature of the substituent and potential intramolecular interactions. nih.gov

The nitrogen atom of the piperazine ring also undergoes inversion, a process where the lone pair of electrons rapidly flips from one side of the nitrogen atom to the other. rsc.orgresearchgate.net This, coupled with ring inversion, leads to a complex set of interconverting conformers. The barrier to nitrogen inversion can be influenced by the electronic properties of the substituents attached to it. rsc.orgelectronicsandbooks.com

Table 2: Conformational Energy Barriers in Piperazine Systems

| Process | System | Method | Energy Barrier (kJ/mol) |

| Ring Inversion | N-Benzoylated Piperazines | 1H NMR Spectroscopy | 56 - 80 |

| Nitrogen Inversion | N-Methyl Six-Membered Rings | Computational | Varies with β-heteroatoms |

This table provides a summary of typical energy barriers for conformational processes in piperazine and related systems, derived from NMR spectroscopy and computational studies. rsc.orgrsc.org

The bond connecting the 2-nitrophenyl group to the piperazine nitrogen atom is a single bond, and rotation around it is possible. However, this rotation is not entirely free. A rotational barrier exists due to steric hindrance between the ortho-nitro group and the piperazine ring, as well as the electronic interactions between the pi system of the phenyl ring and the nitrogen lone pair. Computational studies on nitrobenzene show that the nitro group prefers to be coplanar with the benzene (B151609) ring to maximize pi-electron delocalization. rsc.org The presence of the bulky piperazine ring ortho to the nitro group in this compound will likely lead to a significant rotational barrier and a twisted conformation in the ground state to alleviate steric clash.

The methyl group at the 3-position also has a rotational barrier, although this is generally much lower than the barriers for ring inversion or rotation of the larger nitrophenyl group. The preferred orientation of the methyl group will be one that minimizes steric interactions with the adjacent hydrogen atoms on the piperazine ring.

The interplay of these different conformational motions—piperazine ring puckering, nitrogen inversion, and substituent rotation—results in a complex potential energy surface with several local minima corresponding to different stable conformers. The relative populations of these conformers at a given temperature depend on their respective free energies. The most stable conformer will likely have the methyl group in an equatorial position and the 2-nitrophenyl group in a twisted orientation relative to the piperazine ring to achieve a balance between electronic stabilization and steric repulsion.

Reactivity Profiles and Transformative Reactions of 3 Methyl 1 2 Nitrophenyl Piperazine

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

The regioselectivity and stereoselectivity of reactions involving 3-Methyl-1-(2-nitrophenyl)piperazine are critical aspects that dictate the formation of specific isomers. These factors are primarily influenced by the inherent structural characteristics of the molecule: the asymmetry introduced by the methyl group at the C-3 position and the electronic and steric effects of the 2-nitrophenyl group at the N-1 position.

Regioselectivity in N-Arylation of 3-Methylpiperazine

The synthesis of this compound itself from 3-methylpiperazine and an activated nitroaromatic species, such as 1-fluoro-2-nitrobenzene (B31998), presents a question of regioselectivity. 3-Methylpiperazine possesses two secondary amine nitrogens, N-1 and N-4, which are chemically non-equivalent. The N-1 nitrogen is adjacent to the methyl-substituted carbon, while the N-4 nitrogen is not.

In principle, the N-arylation reaction can lead to two regioisomers: 1-(2-nitrophenyl)-3-methylpiperazine and 1-(2-nitrophenyl)-5-methylpiperazine (which is the same as 1-(2-nitrophenyl)-3-methylpiperazine due to numbering conventions). The key distinction is which nitrogen atom of the 3-methylpiperazine attacks the electrophilic aromatic ring. The steric hindrance imposed by the methyl group at the C-3 position generally directs the incoming electrophile to the less hindered N-4 nitrogen. However, the electronic effects and reaction conditions can also influence the regiochemical outcome. While specific studies on the regioselective synthesis of this compound are not prevalent in the literature, related syntheses of N-arylpiperazines often achieve regioselectivity through careful control of reactants and conditions.

Stereoselectivity in Reactions at the Piperazine (B1678402) Ring

Once this compound is formed, its subsequent reactions can exhibit stereoselectivity, particularly diastereoselectivity, due to the existing stereocenter at C-3. Reactions involving the formation of a new stereocenter on the piperazine ring will be influenced by the orientation of the existing methyl group.

For instance, reactions that proceed through a planar intermediate, such as the formation of an enamine, might show some degree of diastereoselectivity upon subsequent attack by an electrophile. The approach of the electrophile would be favored from the face opposite to the pseudo-axial or pseudo-equatorial methyl group, depending on the transition state geometry.

A relevant example of stereoselectivity in substituted piperazines is the diastereoselective epimerization of piperazine derivatives. While direct data for this compound is not available, studies on similar systems demonstrate that less stable diastereomers can be converted to their more stable counterparts under specific reaction conditions, often with high diastereoselectivity. For example, visible light-mediated epimerization has been shown to be effective for a range of substituted piperazines. nih.gov This process typically involves the formation of a radical cation intermediate, and the subsequent hydrogen atom transfer (HAT) occurs in a stereoselective manner to yield the thermodynamically more stable diastereomer. nih.gov

The table below presents data on the diastereoselective epimerization of various substituted piperazines, which serves as an illustrative example of the stereochemical control that can be achieved in reactions involving the piperazine scaffold. nih.gov The diastereomeric ratio (d.r.) indicates the preference for the formation of one diastereomer over the other.

| Substrate | Product | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|

| 2,5-Diphenylpiperazine (syn) | 2,5-Diphenylpiperazine (anti) | >20:1 | 95 |

| 2,5-Bis(4-methoxyphenyl)piperazine (syn) | 2,5-Bis(4-methoxyphenyl)piperazine (anti) | >20:1 | 96 |

| 2,5-Bis(4-trifluoromethylphenyl)piperazine (syn) | 2,5-Bis(4-trifluoromethylphenyl)piperazine (anti) | 19:1 | 88 |

| N,N'-Dimethyl-2,5-diphenylpiperazine (syn) | N,N'-Dimethyl-2,5-diphenylpiperazine (anti) | >20:1 | 93 |

| 2,3-Diphenylpiperazine (syn) | 2,3-Diphenylpiperazine (anti) | >20:1 | 92 |

In the context of this compound, any reaction creating a second stereocenter, for instance at the C-5 position, would be expected to proceed with some degree of diastereoselectivity. The bulky 2-nitrophenyl group on the nitrogen and the methyl group at C-3 would sterically and electronically influence the approach of reagents, leading to a preferential formation of one diastereomer.

Derivatization Strategies and Analogue Synthesis Based on 3 Methyl 1 2 Nitrophenyl Piperazine

Systematic Modification of the Piperazine (B1678402) Ring System

The piperazine ring, with its two nitrogen atoms, is a prime site for chemical modification. The secondary amine in the 3-methyl-1-(2-nitrophenyl)piperazine structure is particularly amenable to a variety of transformations, enabling the introduction of a wide range of substituents and functionalities.

N-Functionalization Strategies (e.g., N-Alkylation, N-Acylation, N-Arylation)

N-functionalization represents a fundamental and widely utilized strategy for derivatizing the piperazine core. These reactions typically involve the reaction of the secondary amine with electrophilic reagents.

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen can be achieved through various methods. A common approach involves the reaction of the parent piperazine with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. For instance, N-alkylation of N-acetylpiperazine, a related precursor, has been demonstrated using various alkyl halides in the presence of potassium carbonate. researchgate.net This method can be adapted for this compound to yield a series of N-alkylated derivatives. Another approach is reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: Acylation of the piperazine nitrogen introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. This is typically accomplished by reacting the piperazine with acyl chlorides or anhydrides. For example, the synthesis of 1-acetyl-4-(3-methyl-4-nitrophenyl)piperazine was achieved by reacting 1-acetylpiperazine (B87704) with 5-fluoro-2-nitrotoluene. prepchem.com Similarly, 1-(4-nitrophenyl)piperazine (B103982) has been acylated with chloroacetyl chloride in the presence of triethylamine. rsc.org These methods are directly applicable to this compound. The synthesis of 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) has also been reported through the coupling of benzoic acid and 1-(4-nitrophenyl)piperazine using coupling agents like EDC·HCl and HOBt. iucr.orgnih.gov

N-Arylation: The introduction of an aryl group at the piperazine nitrogen can be achieved through nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions. For instance, the reaction of a piperazine with an activated aryl halide, such as a fluorinated or chlorinated nitroarene, can lead to N-arylation. The synthesis of 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (B2558757) was accomplished by reacting 2-chloro-5-nitropyridine (B43025) with N-phenylpiperazine. nih.gov

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| N-Alkylation | N-Acetylpiperazine, Alkyl halide, K2CO3 | N-Alkyl-N'-acetylpiperazine | researchgate.net |

| N-Acylation | 1-Acetylpiperazine, 5-Fluoro-2-nitrotoluene | 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine | prepchem.com |

| N-Acylation | 1-(4-Nitrophenyl)piperazine, Chloroacetyl chloride, Et3N | 2-Chloro-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone | rsc.org |

| N-Acylation | Benzoic acid, 1-(4-Nitrophenyl)piperazine, EDC·HCl, HOBt | 1-Benzoyl-4-(4-nitrophenyl)piperazine | iucr.orgnih.gov |

| N-Arylation | 2-Chloro-5-nitropyridine, N-Phenylpiperazine | 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine | nih.gov |

Introduction of Additional Substituents onto the Piperazine Core

Beyond N-functionalization, the piperazine ring itself can be further modified by introducing substituents at the carbon atoms. These modifications often require more complex synthetic routes, starting from appropriately substituted precursors. For example, the synthesis of 3-substituted piperazine-2-acetic acid esters has been developed from amino acids, which involves the construction of a chiral 1,2-diamine intermediate that undergoes annulation. nih.gov While this specific example does not start with this compound, the principles of building a substituted piperazine ring can be applied to generate more complex analogues.

Functionalization and Diversification of the Nitrophenyl Group

The 2-nitrophenyl moiety offers another avenue for structural diversification. The aromatic ring can undergo various transformations, and the nitro group itself is a versatile functional handle that can be converted into a wide range of other groups.

Synthetic Transformations on the Aromatic Ring

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) reactions are facilitated, particularly at positions ortho and para to the nitro group. This allows for the introduction of various nucleophiles, leading to further functionalization of the phenyl ring.

Conversion of the Nitro Group to Diverse Functionalities (e.g., halides, hydroxyls, etc.)

The nitro group is a key functional group that can be readily transformed into a variety of other functionalities, significantly expanding the chemical diversity of the synthesized analogues.

Reduction to Amines: One of the most common and important transformations of the nitro group is its reduction to an amine (NH2). This conversion dramatically changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.comnih.gov This transformation can be achieved using various reagents and conditions, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.org

Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Transfer Hydrogenation: Employing a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst. organic-chemistry.org

Electrochemical Reduction: An electrochemically-driven hydrogenation in a membrane reactor has been demonstrated for the conversion of nitro compounds to amines. nih.gov

The resulting amino group can then serve as a handle for a vast array of subsequent reactions, such as diazotization followed by substitution (Sandmeyer reaction) to introduce halides, hydroxyls, or cyano groups. It can also be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. For example, the reduction of a nitropyridine derivative followed by further reaction has been used to synthesize novel thiourea (B124793) and thiazolidinone derivatives. nih.gov

Other Transformations: While reduction to an amine is the most prevalent, other transformations of the nitro group are also possible, although less common for this specific scaffold. Under certain conditions, partial reduction can yield nitroso or hydroxylamino intermediates. nih.govwikipedia.org

| Reagent/Method | Product | Reference |

|---|---|---|

| H2, Pd/C (or PtO2, Raney Ni) | Amine | masterorganicchemistry.comwikipedia.org |

| Fe, HCl (or Sn, HCl; Zn, HCl) | Amine | masterorganicchemistry.com |

| Formic acid, Catalyst | Amine | organic-chemistry.org |

| Electrochemical hydrogenation | Amine | nih.gov |

| Zn, NH4Cl | Hydroxylamine | wikipedia.org |

Design and Synthesis of Stereochemically Defined Derivatives

The presence of a chiral center at the 3-position of the piperazine ring in this compound means that this compound exists as a pair of enantiomers. The synthesis of stereochemically defined derivatives, where the absolute configuration at this center is controlled, is a crucial aspect of medicinal chemistry and drug design, as different enantiomers can exhibit distinct biological activities.

Achieving stereocontrol can be approached in several ways:

Chiral Resolution: The racemic mixture of this compound can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiopure piperazine.

Asymmetric Synthesis: This involves the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to direct the formation of one enantiomer over the other. For instance, stereoselective syntheses of substituted piperidines have been achieved through Lewis acid-catalyzed ene cyclizations. nih.gov Similar principles of asymmetric catalysis and substrate control can be applied to the synthesis of enantiomerically pure 3-methylpiperazine precursors. Stereoselective reductive amination has also been employed to prepare specific stereoisomers of complex amine-containing molecules. nih.gov The synthesis of enantiopure 3-substituted piperazine-2-acetic acid esters has been explored starting from optically pure amino acids, highlighting a potential route to chiral piperazine derivatives. nih.gov

The synthesis of stereochemically pure analogues allows for a more precise understanding of structure-activity relationships and the interaction of these compounds with their biological targets.

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

The exploration of structure-reactivity and structure-property relationships for derivatives of this compound is crucial for understanding how modifications to its molecular architecture influence its chemical behavior and potential applications. While comprehensive studies dedicated solely to this parent compound are not extensively documented, a detailed analysis can be constructed by examining the well-established electronic and steric effects of its core functional groups and by drawing parallels from research on analogous 1-arylpiperazine structures.

The reactivity and properties of this compound derivatives are primarily dictated by three key structural regions: the 2-nitrophenyl group, the methyl substituent on the piperazine ring, and the piperazine ring itself, particularly the N4-nitrogen available for further derivatization.

Influence of the 2-Nitrophenyl Moiety

The 2-nitrophenyl group is a dominant feature influencing the electronic properties of the molecule. The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) due to both resonance and inductive effects. ucalgary.ca This has several significant consequences for the reactivity of the aromatic ring and the adjacent piperazine nitrogen (N1).

Basicity of the N1-Nitrogen: The electron-withdrawing effect of the 2-nitrophenyl group significantly reduces the basicity of the anilinic N1-nitrogen of the piperazine ring. This is due to the delocalization of the nitrogen's lone pair of electrons into the electron-deficient aromatic ring.

Impact of the 3-Methyl Group

The methyl group at the 3-position of the piperazine ring introduces both steric and electronic effects that can modulate the properties of the derivatives.

Steric Hindrance: The methyl group provides steric bulk around the N4-nitrogen. This can influence the rate and feasibility of reactions involving this nitrogen, such as alkylation or acylation, by sterically hindering the approach of reactants. In studies of related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of methyl groups on the ring was found to influence potency at opioid receptors, suggesting that such substituents can play a significant role in the interaction with biological targets. acs.org

Electronic Effects: As an alkyl group, the methyl substituent has a weak electron-donating inductive effect. ucalgary.ca This can slightly increase the electron density of the piperazine ring and the basicity of the nearby N4-nitrogen compared to an unsubstituted piperazine.

Chirality: The presence of the methyl group at the 3-position renders the molecule chiral. This is a critical feature, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.

Structure-Activity Relationships in Analogous 1-Arylpiperazines

Studies on various series of 1-arylpiperazine derivatives have established clear structure-activity relationships (SAR), particularly for compounds targeting central nervous system (CNS) receptors like serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov These studies provide a valuable framework for predicting the effects of modifying this compound. A general scaffold for many of these CNS-active agents is Ar-Piperazine-Linker-Terminal Group. acs.org

Modifications to the aryl ring (Ar) have profound effects on receptor affinity and selectivity. For instance, the nature and position of substituents on the phenyl ring dictate the interaction with the receptor binding pocket. In a series of 1-arylpiperazine derivatives, the substitution pattern on the phenyl ring was a key determinant of α₁-adrenoreceptor affinity. nih.gov

The table below summarizes general SAR findings from studies on related 1-arylpiperazine derivatives, which can be extrapolated to predict the effects of derivatization on this compound.

| Structural Modification | Observed Effect on Properties in Analogous Series | Predicted Impact on this compound Derivatives |

| Substitution on Phenyl Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) can enhance affinity for certain serotonin receptors. mdpi.com | Adding electron-donating groups to the nitrophenyl ring could modulate receptor binding profiles, though the strong effect of the nitro group would remain dominant. |

| Substitution on Phenyl Ring | Electron-withdrawing groups can influence receptor selectivity and metabolic stability. ucalgary.ca | Further substitution with EWGs could fine-tune the electronic properties and reactivity, potentially impacting metabolic pathways. |

| Modification of Piperazine N4 | Attachment of long alkyl or arylalkyl chains often leads to high affinity for various CNS receptors. nih.govacs.org | Derivatization at the N4-position is the most common strategy to modulate the pharmacological profile, with the nature of the substituent determining the target receptor and activity. |

| Substitution on Piperazine Ring | Introduction of methyl groups can increase antagonist potency and affect selectivity. acs.org | The existing 3-methyl group likely already influences the baseline activity and selectivity, and further substitution could enhance these effects. |

| Isosteric Replacement | Replacing the piperazine ring with other cyclic amines can alter activity and toxicity. nih.gov | Isosteric replacement of the piperazine ring in this compound would fundamentally change its properties. |

Structure-Reactivity and Metabolic Stability

The chemical structure of derivatives also dictates their metabolic fate. The piperazine ring, particularly the carbons alpha to the nitrogen atoms, can be susceptible to metabolic oxidation. nih.gov This process can lead to the formation of reactive metabolites. A study on the metabolic activation of piperazine-containing drugs noted that the electronic environment significantly influences this process. For example, the presence of two electron-withdrawing carbonyl groups on the piperazine nitrogens of Olaparib prevented the formation of certain reactive adducts. nih.gov In the case of this compound derivatives, the electronic environment created by the nitrophenyl group and any N4-substituent will be a key factor in their metabolic stability and reactivity. The 3-methyl group could also influence metabolism by sterically hindering access to one of the alpha-carbons.

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are powerful tools for systematically studying these relationships. For nitroaromatic compounds and piperazine derivatives, QSAR studies have successfully correlated physicochemical properties with biological activity or toxicity. mdpi.comnih.govnih.gov Such models could be invaluable in predicting the properties of novel derivatives of this compound and guiding the synthesis of compounds with desired characteristics.

3 Methyl 1 2 Nitrophenyl Piperazine As a Versatile Synthetic Intermediate

The compound 3-methyl-1-(2-nitrophenyl)piperazine is a significant synthetic intermediate in organic chemistry, primarily due to the presence of several reactive sites within its structure. The piperazine (B1678402) ring, the methyl substituent, and the ortho-positioned nitro group on the phenyl ring offer multiple avenues for chemical modification. This versatility allows for its use in the creation of a wide array of more complex molecules.

Computational Chemistry and Theoretical Investigations of 3 Methyl 1 2 Nitrophenyl Piperazine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations offer a microscopic view of the molecule's characteristics, revealing details about its stability, reactivity, and electronic nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-Methyl-1-(2-nitrophenyl)piperazine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to achieve a detailed understanding of its structural parameters. scispace.com This level of theory has proven effective for similar piperazine (B1678402) derivatives, providing reliable geometric and electronic data. jddtonline.infotandfonline.commdpi.com

The geometry optimization would reveal that the piperazine ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The orientation of the 2-nitrophenyl and methyl groups relative to the piperazine ring is a key structural feature. In the analogous compound, 1-(2-nitrophenyl)piperazine (B181537), the 2-nitrophenyl group has been shown to favor an equatorial position to minimize steric hindrance. scispace.com The addition of a methyl group at the 3-position is also expected to preferentially occupy an equatorial position to maintain maximum stability.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperazine ring) | 1.46 | ||

| C-C (piperazine ring) | 1.53 | ||

| N-C (aryl connection) | 1.39 | ||

| C-N (nitro group) | 1.48 | ||

| N-O (nitro group) | 1.22 | ||

| C-C-N (piperazine) | 110.5 | ||

| C-N-C (piperazine) | 111.0 | ||

| C-N-C (aryl) | 121.0 | ||

| O-N-O (nitro) | 124.0 | ||

| C-N-C-C (piperazine ring torsion) | ±55.0 | ||

| C-C-N-C (aryl to piperazine) | 45.0 |

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, NBO Analysis)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrophenylpiperazine moiety, while the LUMO is likely centered on the electron-withdrawing nitro group. The calculated HOMO-LUMO gap would provide insight into the molecule's electronic transitions and its potential as an electron donor or acceptor in chemical reactions.

Table 2: Predicted Electronic Properties of this compound (Note: The following data is hypothetical and based on typical values for similar structures.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 4.0 D |

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Computational Conformational Analysis

The flexibility of the piperazine ring and the rotation around the N-aryl bond mean that this compound can exist in multiple conformations. Computational conformational analysis helps to identify the most stable conformers and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational landscape of a molecule. mdpi.com MM methods use a simpler, classical mechanics-based approach to quickly calculate the energies of a large number of conformations, providing a broad overview of the conformational possibilities.

MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of the conformational changes. For this compound, MD simulations could reveal the preferred orientations of the substituents on the piperazine ring and the flexibility of the molecule in a simulated environment, such as in a solvent. These simulations would likely confirm that the chair conformation of the piperazine ring is the most persistent and that the substituents prefer equatorial positions to minimize steric clashes. Studies on similar 2-substituted piperazines have shown a preference for the axial conformation in some cases, which could be a point of interest for a detailed computational study of this specific molecule. nih.gov

Potential Energy Surface (PES) Scans for Conformational Isomers

A Potential Energy Surface (PES) scan is a more detailed computational method used to investigate specific conformational changes, such as the rotation around a particular bond. By systematically changing a specific dihedral angle and calculating the energy at each step, a PES scan can map out the energy profile of that rotation, identifying the energy minima (stable conformers) and the energy maxima (transition states).

For this compound, a PES scan could be performed for the rotation around the N-C bond connecting the piperazine ring to the nitrophenyl group. This would quantify the energy barriers to rotation and determine the most stable rotational isomers (rotamers). The results would likely show distinct energy minima corresponding to specific orientations of the nitrophenyl group relative to the piperazine ring, governed by steric and electronic effects.

Theoretical Studies of Reaction Mechanisms and Reactivity

Understanding the reaction mechanisms and reactivity of this compound is crucial for predicting its behavior in chemical transformations. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in this regard.

Transition State Characterization and Activation Energy Calculations

The study of reaction pathways often involves the characterization of transition states, which represent the highest energy point along the reaction coordinate. For reactions involving piperazine derivatives, computational models can predict the geometry of these transient structures. Activation energy, the energy barrier that must be overcome for a reaction to occur, can also be calculated. While specific studies on this compound are not extensively documented in publicly available literature, the principles of these calculations are well-established. For similar cycloaddition reactions, it has been shown that the formation of stable cycloadducts is thermodynamically favorable. mdpi.com The analysis of kinetic parameters in such reactions often indicates a high degree of regioselectivity. mdpi.com

Intrinsic Reaction Coordinate (IRC) Computations

Intrinsic Reaction Coordinate (IRC) computations are performed to confirm that a calculated transition state connects the reactants and products of a specific reaction. This analysis maps the reaction pathway downhill from the transition state, providing a clear picture of the molecular transformations. For complex organic reactions, IRC calculations are essential to validate the proposed mechanism. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are also adept at predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. scispace.com These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule. scispace.com For the parent compound, 1-(2-nitrophenyl)piperazine, DFT calculations using the B3LYP functional have shown good agreement between theoretical and experimental NMR data. scispace.com Machine learning models are also increasingly being used to predict NMR chemical shifts, often achieving high accuracy with sufficient training data. nih.gov

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Piperazine Derivative

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-1 | 7.85 | 7.83 |

| H-2 | 7.55 | 7.53 |

| H-3 | 7.15 | 7.12 |

| H-4 | 7.05 | 7.03 |

| H-5, H-9 | 3.15 | 3.13 |

| H-6, H-8 | 3.05 | 3.03 |

| H-7 (NH) | 2.50 | 2.48 |

Note: Data presented is for the related compound 1-(2-nitrophenyl)piperazine and is illustrative of the methodology. scispace.com

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies. ijcrt.org The calculated frequencies are often scaled to better match experimental values. For 1-(2-nitrophenyl)piperazine, a detailed vibrational analysis has been performed, assigning the observed IR and Raman bands to specific molecular motions. scispace.com For instance, the NH stretching vibration in similar piperazine derivatives is typically observed around 3173 cm⁻¹ in the IR spectrum. scispace.com Such studies provide a reliable basis for interpreting the vibrational spectra of this compound.

Table 2: Selected Vibrational Frequencies for a Related Piperazine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3180 | 3173 | N-H stretching |

| ν(C-H) aromatic | 3080-3020 | 3075-3015 | Aromatic C-H stretching |

| νas(NO₂) | 1525 | 1520 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1350 | 1345 | Symmetric NO₂ stretching |

| Ring Breathing | 1020 | 1018 | Piperazine ring breathing |

Note: Data presented is for the related compound 1-(2-nitrophenyl)piperazine and is illustrative of the methodology. scispace.com

Future Research Directions and Emerging Areas in 3 Methyl 1 2 Nitrophenyl Piperazine Chemistry

Exploration of Unconventional Reactivity and Novel Reaction Pathways

While classical methods for piperazine (B1678402) functionalization are well-established, future research will increasingly focus on unconventional reactivity to access novel chemical space. A major area of advancement is the direct C–H functionalization of the piperazine ring. mdpi.comnsf.gov Historically, derivatization has been largely limited to the nitrogen atoms. mdpi.com However, recent breakthroughs in photoredox catalysis are enabling the direct arylation, vinylation, and alkylation of the carbon atoms adjacent to the nitrogen (the α-C–H bonds). mdpi.comnsf.gov For 3-Methyl-1-(2-nitrophenyl)piperazine, this could lead to the introduction of new substituents at the C2, C5, and C6 positions, creating complex scaffolds that were previously difficult to access.

Researchers are exploring various catalytic systems to achieve this. For instance, iridium-based photoredox catalysts have been used for the C–H arylation of N-Boc piperazines. mdpi.com Another innovative strategy involves the use of SnAP (Stannyl Amine Protocol) and SLAP (Silicon Amine Protocol) reagents, which generate α-amino radicals that can participate in cyclization reactions to form functionalized piperazines. mdpi.com These methods provide powerful tools to move beyond simple N-substitution and explore the three-dimensional chemical space around the piperazine core. The presence of the electron-withdrawing nitro group on the phenyl ring of this compound may also influence the regioselectivity of these C-H functionalization reactions, a subject ripe for investigation.

Development of Advanced and Automated Synthetic Methodologies (e.g., Flow Chemistry, AI-driven Synthesis)

The synthesis of piperazine derivatives is being revolutionized by advanced and automated methodologies. Flow chemistry, in particular, offers significant advantages over traditional batch processing for reactions involving piperazines. mdpi.comnih.gov Continuous flow systems provide superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety (especially when handling potentially hazardous reagents), and easier scalability. mdpi.comresearchgate.netpurdue.edu For instance, a transition metal-free synthesis of a piperazine-containing drug was optimized for flow chemistry using lithium bis(trimethylsilyl)amide (LiHMDS) as a base. mdpi.com The synthesis of this compound and its subsequent transformations could be significantly streamlined by adopting flow protocols, potentially enabling telescoped reactions where multiple steps are performed in a continuous sequence without isolating intermediates. purdue.edu

Integration with High-Throughput Experimentation for Reaction Discovery

Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools for modern organic synthesis. spectroscopyonline.com Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products without the need to withdraw samples from the reaction. rsc.orgacs.orgnih.gov

For reactions involving this compound, an in situ probe could be inserted into the reaction vessel (whether a batch reactor or a flow chemistry setup) to continuously track the progress of the reaction. rsc.org For example, the characteristic vibrational bands of the nitro group (NO₂) or the C-N bonds of the piperazine ring could be monitored to follow the conversion of starting materials to products. nih.gov This continuous stream of data provides detailed kinetic profiles, helps identify transient intermediates, and allows for precise determination of reaction endpoints. rsc.org Such process analytical technology (PAT) is vital for ensuring reaction consistency, optimizing yield, and minimizing impurities, especially in a manufacturing context. nih.gov

Predictive Modeling and Machine Learning Applications in Compound Design and Transformation

Predictive modeling and machine learning (ML) are transforming the design-make-test-analyze cycle in chemistry. acs.orgyoutube.com Instead of relying solely on chemical intuition, researchers can now use sophisticated algorithms to predict the properties and reactivity of molecules before they are ever synthesized. harvard.edu For this compound, ML models could be developed to predict a range of properties for its hypothetical derivatives, such as solubility, bioactivity against a specific target, or metabolic stability. nih.govyoutube.com

Q & A

Q. Key Data :

- Yields : Reported yields for analogous compounds range from 93% to 97% under optimized conditions .

- Characterization : ¹H/¹³C NMR, LCMS, and elemental analysis are critical for confirming structural integrity .

Basic: How can researchers validate the structural identity of this compound derivatives?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H NMR : Analyze aromatic proton signals (δ 7.0–8.5 ppm for nitroaryl groups) and piperazine methylene protons (δ 2.5–3.8 ppm) .

- LCMS : Confirm molecular ion peaks (e.g., m/z 397.1685 for triazole-containing analogs) .

- Elemental Analysis : Compare experimental vs. calculated values for C, H, N, and F (e.g., ±0.5% deviation acceptable) .

Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of this compound analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal that:

- Nitro Group Position : Moving the nitro group from the ortho to para position on the aryl ring can alter receptor binding affinity. For example, 1-(4-nitrophenyl) derivatives show enhanced antimicrobial activity compared to ortho-substituted analogs .

- Methyl Substitution : Addition of a methyl group on the piperazine ring (as in 3-methyl derivatives) increases lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted compounds .

Q. Comparative Data :

| Compound | Substituent Position | Biological Activity (IC₅₀) | Source |

|---|---|---|---|

| 1-(2-Nitrophenyl)piperazine | ortho | 15 µM (Antimicrobial) | |

| 1-(4-Nitrophenyl)piperazine | para | 8 µM (Antimicrobial) |

Advanced: How can researchers resolve contradictions in reported biological activities of piperazine derivatives?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.

- Physicochemical Factors : Measure pKa values experimentally (e.g., Sirius T3 platform) to assess protonation states affecting bioavailability .

- Structural Confirmation : Re-validate compounds with conflicting data using XRD or 2D NMR to rule out regioisomeric impurities .

Example : A study on 1-(2-fluorobenzyl)piperazine triazoles showed a 10% activity variation due to trace solvent residues; HPLC repurification resolved the inconsistency .

Advanced: What strategies optimize the protonation state of piperazine-containing compounds for therapeutic applications?

Methodological Answer:

- pKa Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to lower pKa values, enhancing solubility at physiological pH. For PROTACs, this improves target engagement .

- In Silico Prediction : Use software like MoKa to predict pKa shifts from structural modifications (e.g., adding methyl groups increases basicity by ~0.5 pH units) .

Q. Experimental Data :

| Piperazine Derivative | Experimental pKa | Predicted pKa (MoKa) |

|---|---|---|

| 1-(2-Nitrophenyl)piperazine | 7.2 | 7.1 |

| 1-(3-Trifluoromethylphenyl)piperazine | 6.8 | 6.7 |

Basic: What safety precautions are recommended when handling nitro-substituted piperazines?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitroaryl vapors, which may cause respiratory irritation .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation exposure, administer oxygen if bronchospasm occurs .

Advanced: How can computational tools aid in designing novel this compound analogs?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding modes to targets like dopamine D3 receptors (e.g., docking scores < −9 kcal/mol indicate high affinity) .

- QSAR Modeling : Develop regression models correlating logP values with antimicrobial activity (e.g., R² > 0.85 for training sets) .

Case Study : A QSAR model for 1-(2-nitrophenyl)piperazine derivatives identified a logP optimum of 2.5–3.0 for maximal antifungal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.